6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom, a cyanomethoxy group, and a carbonitrile group attached to an imidazo[1,2-a]pyridine scaffold
Mechanism of Action
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization often involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile typically involves the functionalization of the imidazo[1,2-a]pyridine core. Common synthetic strategies include:
Condensation Reactions: These reactions involve the formation of the imidazo[1,2-a]pyridine ring system through the condensation of appropriate precursors.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the desired heterocyclic scaffold.
Oxidative Coupling: This method involves the coupling of intermediates under oxidative conditions to form the imidazo[1,2-a]pyridine core.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel, leading to the formation of the target compound.
Aminooxygenation and Hydroamination Reactions: These reactions introduce amino and oxygen functionalities into the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthetic routes. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives.
Radical Reactions: These reactions involve the formation of radicals, which can lead to the functionalization of the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Radical Initiators: For radical reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for its potential activity against tuberculosis and other infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The structural characteristics of the compound make it useful in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile include other imidazo[1,2-a]pyridine derivatives, such as:
6-Bromoimidazo[1,2-a]pyridine: A simpler derivative without the cyanomethoxy and carbonitrile groups.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: A derivative with a chlorine atom instead of the cyanomethoxy group.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyanomethoxy and carbonitrile groups allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
IUPAC Name |
6-bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN4O/c11-7-3-9(16-2-1-12)10-14-5-8(4-13)15(10)6-7/h3,5-6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQLKFXSHPZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)C#N)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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